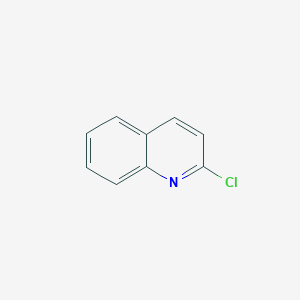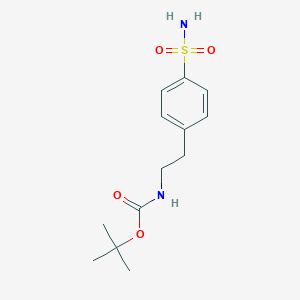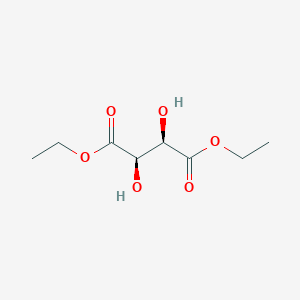
Benzilide
Overview
Description
Benzilide is a derivative of benzylidene . Benzylidene compounds are formally derivatives of benzylidene, although few are prepared from the carbene . Benzilide contains a total of 56 bonds; 36 non-H bonds, 26 multiple bonds, 4 rotatable bonds, 2 double bonds, 24 aromatic bonds, 5 six-membered rings, and 2 esters (aliphatic) .
Synthesis Analysis
Benzanilide can be synthesized from aniline . The process involves the insertion of a benzoyl moiety instead of an active hydrogen atom present in hydroxyl (OH) primary amino (NH2) or secondary amino group (NH) in a reaction termed as benzoylation . The reaction occurs preferably between benzoyl chloride and amine .Molecular Structure Analysis
The molecular structure of Benzilide is characterized by a total of 56 bonds, including 36 non-H bonds, 26 multiple bonds, 4 rotatable bonds, 2 double bonds, 24 aromatic bonds, 5 six-membered rings, and 2 esters (aliphatic) .Chemical Reactions Analysis
Benzilide undergoes various chemical reactions. For instance, benzil is reduced to benzoin by sodium borohydride (NaBH4) . This occurs by the reduction of aldehydes to hydrides to primary alcohols and ketones to secondary alcohols .Scientific Research Applications
Antioxidant Activity
Benzilide compounds have been found to exhibit significant antioxidant activity . They have been used in research to determine total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized benzilide compounds have shown more effective antioxidant activity compared to standards .
Antibacterial Activity
Benzilide compounds have also been used for their antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them valuable in the development of new antibacterial drugs.
Synthesis of Bioactive Benzanilides
Benzilide is used in the synthesis of bioactive benzanilides . These compounds have diverse biological activities and are used frequently in pharmaceuticals and agrochemicals . The position of the hydroxyl group in these compounds can determine dramatically different bio-activities .
Drug Discovery
Benzilide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, synthetic intermediates, and commercial drugs . They are also used in the synthesis and screening of small molecule libraries, which is a highly valuable means of identifying potent hits in early drug discovery .
Industrial Applications
Apart from their medical and biological applications, benzilide compounds are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Research on Chemical Intermediates
Benzilide compounds are used as intermediates in chemical research . They are widespread structural compounds that are found in potential biological molecules .
Safety and Hazards
Benzilide should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGDMUCPUQOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323118 | |
| Record name | NSC677243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467-32-3 | |
| Record name | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC677243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















